![molecular formula C7H9NO3 B104236 Ethyl 3-methylisoxazole-4-carboxylate CAS No. 20328-15-8](/img/structure/B104236.png)
Ethyl 3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO3 . It is also known by other names such as ethyl 3-methyl-isoxazole-4-carboxylate, 4-isoxazolecarboxylic acid, 3-methyl-, ethyl ester, and others .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methylisoxazole-4-carboxylate is characterized by its molecular formula C7H9NO3 . The compound is achiral, with no defined stereocenters or E/Z centers .
Physical And Chemical Properties Analysis
Ethyl 3-methylisoxazole-4-carboxylate has a molecular weight of 155.15 . It has a refractive index of n20/D 1.4630 . The boiling point is 71-72 °C at 0.5 mmHg , and it has a density of 1.066 g/mL at 25 °C .
Scientific Research Applications
Organic Synthesis
Ethyl 3-methylisoxazole-4-carboxylate is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds. The ethyl ester group can be readily manipulated to form other functional groups, which are essential in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create isoxazole rings, which are present in many bioactive molecules. Isoxazoles are known for their anti-inflammatory, analgesic, and antibacterial properties. Researchers utilize Ethyl 3-methylisoxazole-4-carboxylate to develop new drugs with potential therapeutic applications .
Material Science
Ethyl 3-methylisoxazole-4-carboxylate can be used in material science for the creation of novel polymers. Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties. This makes it suitable for high-performance materials used in various industries .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Ethyl 3-methylisoxazole-4-carboxylate are explored for their potential as herbicides and pesticides. The isoxazole moiety can disrupt the growth of weeds and pests, providing a chemical basis for new agricultural products .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties make it ideal for method development and calibration purposes .
Chemical Education
Due to its reactivity and versatility, Ethyl 3-methylisoxazole-4-carboxylate is often used in academic settings for teaching advanced organic chemistry concepts. It provides a practical example for students to learn about esterification, nucleophilic substitution, and heterocycle formation .
Catalysis Research
Researchers in catalysis study Ethyl 3-methylisoxazole-4-carboxylate for its role in catalytic cycles. It can act as a ligand or a substrate in various catalyzed reactions, helping to understand the mechanisms and improve the efficiency of catalytic processes .
Environmental Chemistry
Lastly, Ethyl 3-methylisoxazole-4-carboxylate is used in environmental chemistry to study the degradation of isoxazole derivatives in the environment. Understanding its breakdown can help assess the environmental impact of isoxazole-containing compounds .
Safety and Hazards
Ethyl 3-methylisoxazole-4-carboxylate is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
The future directions for Ethyl 3-methylisoxazole-4-carboxylate and similar compounds lie in the development of new eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHICNMVQOWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312161 | |
Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylisoxazole-4-carboxylate | |
CAS RN |
20328-15-8 | |
Record name | 20328-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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